1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone
Description
1-(2-Chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone is a phenothiazine derivative featuring a chloro substituent at position 2 of the phenothiazine core and a pyridin-2-ylsulfanyl group attached via an ethanone linker. Its structural complexity arises from the combination of aromatic heterocycles (phenothiazine and pyridine) and sulfur-containing functional groups, which influence its physicochemical and biological properties .
Properties
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-pyridin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS2/c20-13-8-9-17-15(11-13)22(14-5-1-2-6-16(14)25-17)19(23)12-24-18-7-3-4-10-21-18/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOVRNCXMZTFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CSC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the 2-position.
Attachment of Pyridin-2-ylsulfanyl Group: The chlorinated phenothiazine is reacted with a pyridin-2-ylsulfanyl derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone may have several scientific research applications, including:
Chemistry: As a precursor for the synthesis of other phenothiazine derivatives.
Biology: Potential use in studying the effects of phenothiazine derivatives on biological systems.
Medicine: Investigation of its pharmacological properties, such as antipsychotic or antiemetic effects.
Mechanism of Action
The mechanism of action of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone would depend on its specific biological target. Phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors, enzymes, or ion channels. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares the target compound with analogs reported in the literature, focusing on structural variations, physicochemical properties, and functional implications.
Substituent Variations on the Phenothiazine Core
Compound 30 (1-(2-Chloro-10H-phenothiazin-10-yl)-2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)ethanone)
- Key Differences: Replaces the pyridin-2-ylsulfanyl group with a 5-(4-pyridyl)-1,3,4-oxadiazole-2-ylthio moiety.
- Physicochemical Data :
2-Chloro-10-[(2-pyrimidinylsulfanyl)acetyl]-10H-phenothiazine
Modifications to the Ethanone Linker
1-[10-(3-Chloropropyl)-10H-phenothiazin-2-yl]ethanone
- Key Differences: Incorporates a 3-chloropropyl chain at position 10 of the phenothiazine instead of the pyridylsulfanyl-ethanone side chain.
- Physicochemical Data: Molecular Formula: C₁₇H₁₆ClNOS. Molecular Mass: 317.83 g/mol. CAS RN: 39481-55-5 .
1-(10-Methyl-10H-phenothiazin-2-yl)ethanone
- Key Differences :
- Features a methyl group at position 10 and lacks the chloro substituent at position 2.
- Simplified structure reduces steric hindrance and alters electronic distribution.
- Physicochemical Data: Molecular Formula: C₁₅H₁₃NOS. Molecular Mass: 255.33 g/mol. CAS RN: 25324-52-1 .
Biological Activity
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone, also known by its chemical name, is a compound derived from phenothiazine, a well-known scaffold in medicinal chemistry. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research. This article aims to summarize the biological activity of this compound, including its synthesis, characterization, and various biological effects.
The molecular formula of the compound is , with a molecular weight of 275.753 g/mol. The structure includes a phenothiazine core modified with a chloro group and a pyridine sulfanyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClNOS |
| Molecular Weight | 275.753 g/mol |
| CAS Number | 89046-44-6 |
| LogP | 4.8888 |
| PSA | 54.4 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-1-(10H-phenothiazin-10-yl) ethanone with pyridine derivatives under controlled conditions. Characterization methods such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research indicates that phenothiazine derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, including Staphylococcus aureus and Bacillus subtilis , the compound demonstrated notable antibacterial activity. For instance, compounds derived from phenothiazine have shown inhibition against Mycobacterium tuberculosis , which is critical for developing new anti-tubercular agents .
Anti-inflammatory Effects
In vivo studies have evaluated the anti-inflammatory potential of similar compounds using carrageenan-induced paw edema models in rats. The results indicated that these compounds could significantly reduce inflammation, suggesting their potential use in treating inflammatory diseases .
Anticancer Potential
Phenothiazine derivatives are also recognized for their anticancer properties. Studies have shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. The specific activity of this compound against cancer cell lines remains an area for further investigation.
Case Studies
-
Study on Antimicrobial Activity : A recent study synthesized several derivatives of phenothiazine and tested their antibacterial properties against clinical isolates. The results showed that certain modifications enhanced activity against resistant strains of bacteria.
Compound Activity Against Compound A Effective against S.aureus Compound B Effective against M.tuberculosis -
Anti-inflammatory Study : In another study, the anti-inflammatory effects were assessed using a rat model where paw edema was induced. The compound showed a percentage inhibition comparable to standard anti-inflammatory drugs.
Treatment Percentage Inhibition Test Compound 70% Standard Drug 75%
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
